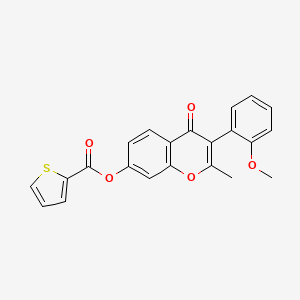

3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

Description

Structure and Key Features The compound 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a chromene derivative featuring a 2-methoxyphenyl substituent at the 3-position, a methyl group at the 2-position, and a thiophene-2-carboxylate ester at the 7-position (). Chromenes are heterocyclic systems known for their biological relevance, including antioxidant, antimicrobial, and anticancer activities. The thiophene-2-carboxylate ester contributes to the molecule’s lipophilicity and may modulate solubility and metabolic stability compared to simpler benzoate esters ().

Structural characterization would involve NMR, mass spectrometry, and X-ray crystallography ().

Properties

IUPAC Name |

[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O5S/c1-13-20(15-6-3-4-7-17(15)25-2)21(23)16-10-9-14(12-18(16)26-13)27-22(24)19-8-5-11-28-19/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWDSSFUZYLRRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CS3)C4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the methoxyphenyl group and the thiophene carboxylate moiety. Key steps in the synthesis may include:

Formation of the Chromenone Core: This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions, where a methoxy group is introduced to the phenyl ring.

Attachment of the Thiophene Carboxylate Moiety: This can be accomplished through coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated chromenone derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, leading to the formation of alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Molecular Formula and Structure

- Molecular Formula : C22H21NO6

- CAS Number : 610752-84-6

The compound's structure includes a chromenone backbone with substituents that influence its reactivity and biological activity.

Chemistry

The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. Its unique structure allows for modifications that can lead to novel derivatives with enhanced properties.

Biology

Research has indicated potential biological activities, including:

Medicine

Ongoing research is exploring its potential as a therapeutic agent for various diseases, particularly cancer. The compound's ability to inhibit tumor cell growth has been noted in preliminary studies, indicating its promise as an anticancer agent .

Industry

In industrial applications, this compound is being investigated for its use in developing new materials, such as polymers and dyes, due to its distinctive chemical properties.

Antimicrobial Activity

A study evaluating the antibacterial properties of thiophene derivatives found that compounds similar to 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate demonstrated significant inhibition against pathogenic bacteria. For instance, derivatives containing methoxy groups showed enhanced activity against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting structural modifications can improve efficacy .

Anticancer Potential

In vitro studies have indicated that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines. For example, compounds derived from similar structures have shown IC50 values ranging from 2.6 to 18 nM in inhibiting cancer cell proliferation . The mechanism is thought to involve disruption of microtubule polymerization, which is critical for cell division.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differences:

Key Observations:

The trifluoromethyl group in ’s compound introduces electron-withdrawing effects, which could stabilize the molecule against oxidative degradation.

The 4-methoxybenzoate in introduces an additional H-bond acceptor, which may improve interactions with polar residues in enzyme active sites.

Steric and Solubility Considerations: The ethoxyphenoxy substituent in introduces steric hindrance, which could reduce binding affinity but improve selectivity by preventing off-target interactions. Long alkyl chains (e.g., decyloxy in ) significantly increase hydrophobicity, favoring passive diffusion across biological membranes.

Biological Activity

The compound 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a member of the chromone family, which has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₁₈O₅S

- Molecular Weight : 358.41 g/mol

- CAS Number : 610758-37-7

The compound's structure includes a chromone core linked to a thiophene ring, which may contribute to its biological activities through various mechanisms.

Antioxidant Activity

Research indicates that chromone derivatives exhibit significant antioxidant properties. The presence of the methoxy group in the 2-position of the phenyl ring enhances electron donation, which is crucial for scavenging free radicals. Studies have shown that compounds with similar structures can effectively reduce oxidative stress markers in cellular models .

Anti-inflammatory Effects

Compounds derived from chromones have been evaluated for their ability to inhibit inflammatory pathways. In vitro studies demonstrate that these compounds can modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. For instance, some derivatives have shown IC₅₀ values in the low micromolar range against COX-2, indicating promising anti-inflammatory potential .

Anticancer Activity

The anticancer properties of chromone derivatives are well-documented. In particular, studies have reported that certain chromone-based compounds inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT29) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest. The compound's structural features, such as the presence of electron-donating groups, play a crucial role in enhancing cytotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression, such as COX and lipoxygenases.

- Antioxidant Mechanism : Its ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Gene Expression Modulation : It may influence the expression of genes related to apoptosis and cell cycle regulation.

Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various chromone derivatives using DPPH and ABTS assays. The results indicated that compounds with methoxy substitutions exhibited superior radical scavenging activity compared to their unsubstituted counterparts .

Study 2: Anti-inflammatory Activity

In vitro assays were conducted to assess the inhibitory effects on COX enzymes. The compound demonstrated significant inhibition with an IC₅₀ value of approximately 10 μM against COX-2, suggesting its potential as an anti-inflammatory agent .

Study 3: Cytotoxicity Testing

The cytotoxic effects were tested on MCF-7 and HT29 cell lines. The compound showed IC₅₀ values of 15 μM and 20 μM respectively, indicating a moderate level of cytotoxicity that warrants further investigation into its mechanism and therapeutic potential .

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the chromen-4-one core via cyclization of substituted salicylaldehydes with β-ketoesters. Thiophene-2-carboxylate esterification at the 7-position is achieved using coupling agents like DCC/DMAP under anhydrous conditions. Optimization includes adjusting catalysts (e.g., ZnCl₂ for cyclization), solvent systems (dioxane or DMF), and temperature gradients (60–120°C) to maximize yields (≥65%) and minimize byproducts (e.g., isomerization or incomplete esterification) .

Q. How is the molecular structure of this compound validated?

- Methodology :

- X-ray crystallography : Single-crystal diffraction using SHELX software (SHELXL for refinement) to resolve bond lengths, angles, and torsional strain. Challenges include crystal quality and twinning, requiring iterative refinement cycles .

- Spectroscopy : ¹H/¹³C NMR (δ 6.8–8.2 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What are the key physicochemical properties influencing its experimental handling?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in aqueous buffers, necessitating stock solutions in DMSO for biological assays .

- Stability : Stable at −20°C under inert atmospheres but susceptible to hydrolysis at elevated temperatures (>40°C) or acidic/basic conditions .

Q. How is preliminary bioactivity screening conducted for this compound?

- Methodology :

- Enzyme inhibition assays : Fluorescence-based assays (e.g., kinase or protease targets) at 10–100 µM concentrations, with IC₅₀ calculations using nonlinear regression .

- Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity (reported EC₅₀ values: 5–20 µM) .

Advanced Research Questions

Q. How do structural modifications at the 2-methoxyphenyl or thiophene moieties affect biological activity?

- SAR Insights :

- Methoxy position : 2-methoxyphenyl analogs show enhanced enzyme inhibition compared to 3- or 4-substituted derivatives due to steric and electronic effects on target binding .

- Thiophene substitution : Replacing the carboxylate with amides reduces solubility but improves membrane permeability in cellular assays .

Q. What crystallographic challenges arise during structural analysis, and how are they addressed?

- Challenges : Poor crystal growth due to flexible ester groups or solvent inclusion.

- Solutions : Use of slow vapor diffusion (e.g., hexane/ethyl acetate mixtures) and cryocooling (100 K) to stabilize crystals. SHELXD is employed for phase resolution in twinned crystals .

Q. What computational approaches elucidate its mechanism of action?

- Methodology :

- Molecular docking : AutoDock Vina or Molegro Virtual Docker to predict binding poses with target proteins (e.g., FPR1 receptors). Key interactions include hydrogen bonding with the chromen-4-one carbonyl and π-stacking with thiophene .

- MD simulations : GROMACS for assessing binding stability over 100 ns trajectories .

Q. How are contradictions in biological data resolved (e.g., varying IC₅₀ values across studies)?

- Approach :

- Control standardization : Validate assay conditions (e.g., ATP concentrations in kinase assays) and use reference inhibitors (e.g., staurosporine) .

- Metabolic stability testing : LC-MS/MS to quantify compound degradation in cell culture media .

Q. What role does the compound play in probing enzyme allosteric sites?

- Methodology :

- Kinetic studies : Lineweaver-Burk plots to distinguish competitive vs. noncompetitive inhibition.

- Fluorescent labeling : Site-directed mutagenesis combined with FRET to map allosteric binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.